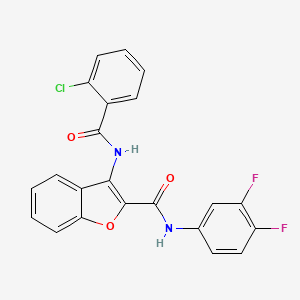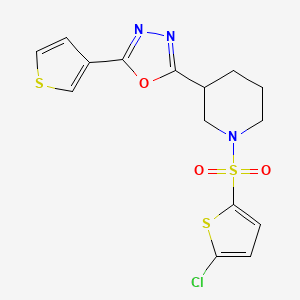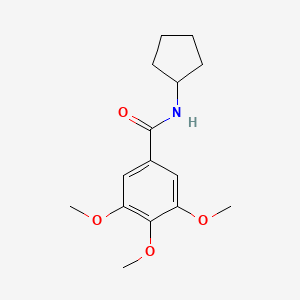
2-(Trifluoromethyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Trifluoromethyl)furan-3-carboxylic acid” is a chemical compound with the empirical formula C6H3F3O3 . It has a molecular weight of 180.08 . The compound is usually available in solid form .
Synthesis Analysis
The synthesis of “2-(Trifluoromethyl)furan-3-carboxylic acid” and its derivatives can be achieved through various methods. One such method involves a cascade cyclic reaction between enaminones and N-tosylhydrazones . Another method involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group by hydroxide, alcohols, and amines .Molecular Structure Analysis
The SMILES string representation of the molecule isOC(C1=C(OC=C1)C(F)(F)F)=O . The InChI code for the molecule is 1S/C6H3F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) . Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Applications De Recherche Scientifique
Chemical Synthesis
“2-(Trifluoromethyl)furan-3-carboxylic acid” is a unique chemical compound that is used in various chemical syntheses . It is often used as a building block in the synthesis of more complex molecules. For example, it has been used in the synthesis of furan derivatives using Suzuki–Miyaura cross-coupling reactions .
Antibacterial Applications
Furan derivatives, including “2-(Trifluoromethyl)furan-3-carboxylic acid”, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, which could potentially help combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Pain Management
The trifluoromethyl group in “2-(Trifluoromethyl)furan-3-carboxylic acid” has been found to be involved in pain management . It is a part of a calcitonin gene-related peptide (CGRP) receptor antagonist, which plays a role in pain sensitivity .
Research and Development
This compound is provided to early discovery researchers as part of a collection of unique chemicals . It is used in the development of new drugs and therapies, contributing to the advancement of medicinal chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
2-(trifluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIKIZXFYAKIPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)



![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2412088.png)






![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)